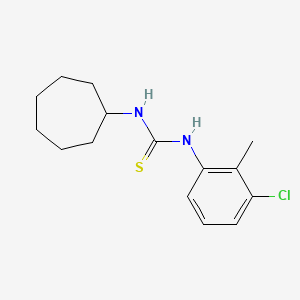![molecular formula C21H20N2S B5766749 2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)
2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole is a chemical compound with various scientific research applications. It is a benzimidazole derivative that has been synthesized and studied for its potential therapeutic properties.
作用機序
The mechanism of action of 2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. The compound may also inhibit the activity of certain enzymes involved in cancer cell growth and survival. Additionally, the compound may exert its antimicrobial and anti-inflammatory activities by inhibiting the growth and activity of bacterial and fungal cells and reducing inflammation in animal models.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce biochemical and physiological effects in animal models. Some of the effects include:
1. Reduction in tumor growth: The compound has been shown to reduce tumor growth in animal models of cancer.
2. Inhibition of bacterial and fungal growth: The compound has been shown to inhibit the growth of various bacterial and fungal strains.
3. Reduction in inflammation: The compound has been shown to reduce inflammation in animal models of inflammation.
実験室実験の利点と制限
The advantages of using 2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole in lab experiments include its potent anticancer, antimicrobial, and anti-inflammatory activities. The compound is also relatively easy to synthesize and purify. However, the limitations of using the compound in lab experiments include its potential toxicity and lack of information on its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for research on 2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole. Some of these directions include:
1. Further studies on the mechanism of action of the compound.
2. Studies on the pharmacokinetics and pharmacodynamics of the compound.
3. Development of analogs with improved potency and selectivity.
4. Studies on the potential use of the compound in combination with other anticancer, antimicrobial, or anti-inflammatory agents.
5. Studies on the potential use of the compound in animal models of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a benzimidazole derivative with various scientific research applications. The compound has potent anticancer, antimicrobial, and anti-inflammatory activities and has been studied for its potential therapeutic properties. Future research on the compound should focus on further elucidating its mechanism of action, pharmacokinetics, and pharmacodynamics, as well as developing analogs with improved potency and selectivity.
合成法
The synthesis of 2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole involves the condensation of 2-methyl-1-naphthaldehyde with o-phenylenediamine in the presence of ethyl mercaptan. The reaction is carried out in a solvent system consisting of acetic acid and water. The product is then purified using column chromatography.
科学的研究の応用
2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole has been studied for its potential therapeutic properties. Some of the scientific research applications include:
1. Anticancer activity: Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
2. Antimicrobial activity: The compound has shown antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
3. Anti-inflammatory activity: Studies have shown that this compound has anti-inflammatory activity in animal models of inflammation.
特性
IUPAC Name |
2-ethylsulfanyl-1-[(2-methylnaphthalen-1-yl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2S/c1-3-24-21-22-19-10-6-7-11-20(19)23(21)14-18-15(2)12-13-16-8-4-5-9-17(16)18/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOZHULHKOJUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC3=C(C=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5766670.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5766675.png)
![N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5766678.png)


![N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B5766694.png)
![2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)

![N-(2,3-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5766718.png)
![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5766728.png)

![methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5766747.png)